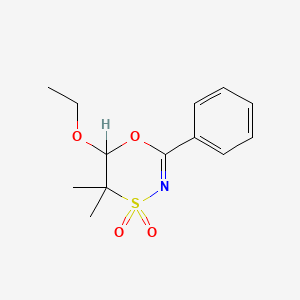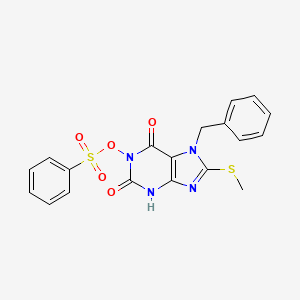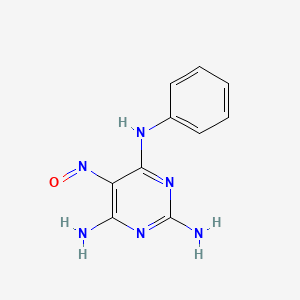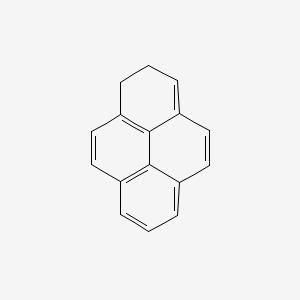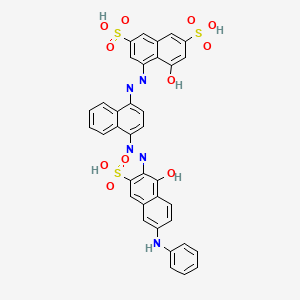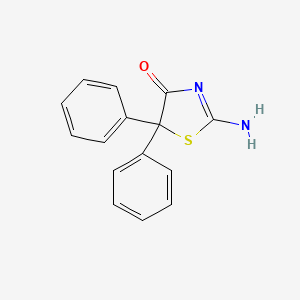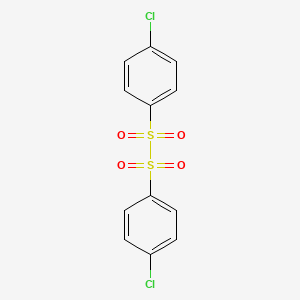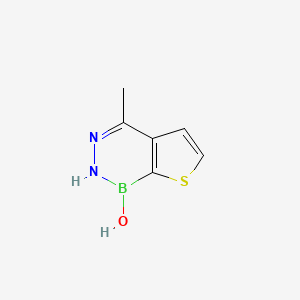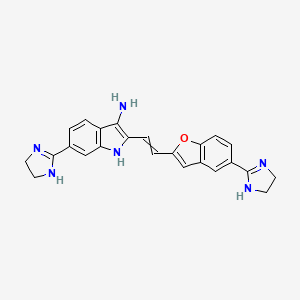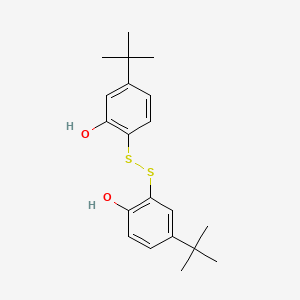
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two tert-butyl groups and a dithio linkage, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the preparation of 4-(1,1-dimethylethyl)phenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Dithio Linkage Formation: The next step involves the reaction of the phenol derivative with sulfur to form the dithio linkage. This is typically achieved through a reaction with sulfur monochloride (S2Cl2) under controlled conditions.
Final Coupling: The final step involves the coupling of the dithio-linked phenol derivatives to form the target compound. This step may require the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A simpler phenol derivative with similar structural features but lacking the dithio linkage.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups but without the dithio linkage.
Bisphenol A: A compound with structural similarities but different functional groups and applications.
Uniqueness
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is unique due to its dithio linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
94158-36-8 |
|---|---|
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3 |
Clé InChI |
GTGSWTJNEBSPOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


